molecular formula C12H9NOS B8417981 6-Thiophen-3-yl-1,3-dihydroindol-2-one

6-Thiophen-3-yl-1,3-dihydroindol-2-one

Cat. No.: B8417981
M. Wt: 215.27 g/mol
InChI Key: RWVJFUDAWSSFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Thiophen-3-yl-1,3-dihydroindol-2-one is a useful research compound. Its molecular formula is C12H9NOS and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

6-thiophen-3-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H9NOS/c14-12-6-9-2-1-8(5-11(9)13-12)10-3-4-15-7-10/h1-5,7H,6H2,(H,13,14)

InChI Key

RWVJFUDAWSSFKW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CSC=C3)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a warm, stirred solution of 6-bromo-2-oxindole (4 g, 26.3 mmol) dissolved in 60 mL toluene and 60 mL ethanol was added tetrakis(triphenylphosphine)palladium(0) (2.3 g, 1.9 mmol) followed by 2M aqueous sodium carbonate (50 mL, 100 mmol) and thiophene-3-boronic acid (4.3 g, 33.6 mmol). The mixture was stirred at 100° C. in an oil bath for 12 hours. The reaction mixture was cooled, diluted with ethyl acetate (500 mL), washed with IN hydrochloric acid (200 mL), water (200 mL), saturated sodium bicarbonate (200 mL) and brine (200 mL). The organic layer was separated, dried over anhydrous magnesium sulfate and concentrated to give a black solid. The solid was triturated with methylene chloride to give 2.02 g (36%) of 6-thiophen-3-yl-1,3-dihydroindol-2-one as a purple-gray solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.3 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

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